molecular formula C20H19NO7 B11468330 3-(7-Methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

3-(7-Methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B11468330
M. Wt: 385.4 g/mol
InChI Key: ONHGPOLTKSDTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a benzodioxole moiety and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of catechol derivatives.

    Construction of the Oxazole Ring: This step often involves cyclization reactions using appropriate precursors such as amino alcohols and carboxylic acids.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the oxazole ring under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with benzodioxole and oxazole moieties are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the oxazole ring could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1,2-OXAZOLE: Lacks the methoxy groups, which may affect its biological activity.

    5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1,2-OXAZOLE: Similar structure but different substitution pattern.

Uniqueness

The presence of methoxy groups in 3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE may enhance its solubility and ability to interact with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C20H19NO7/c1-22-15-4-11(5-17-19(15)26-9-24-17)3-13-8-14(21-28-13)12-6-16(23-2)20-18(7-12)25-10-27-20/h4-7,13H,3,8-10H2,1-2H3

InChI Key

ONHGPOLTKSDTPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.